Betamethasone 9,11-Epoxide 17-Propionate
Overview
Description
Betamethasone 9,11-Epoxide 17-Propionate is a synthetic glucocorticoid compound with potent anti-inflammatory and immunosuppressive properties. It is a derivative of betamethasone, a well-known corticosteroid used in various medical applications. The compound is characterized by its unique molecular structure, which includes an epoxide group at the 9,11 position and a propionate ester at the 17 position .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Betamethasone 9,11-Epoxide 17-Propionate involves multiple steps, starting from betamethasone. The key steps include the formation of the epoxide group at the 9,11 position and the esterification of the 17-hydroxyl group with propionic acid. Typical reagents used in these reactions include oxidizing agents for epoxidation and acid anhydrides or chlorides for esterification .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality .
Chemical Reactions Analysis
Types of Reactions: Betamethasone 9,11-Epoxide 17-Propionate undergoes various chemical reactions, including:
Oxidation: The epoxide group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The propionate ester can be substituted with other ester groups under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include peracids and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Acidic or basic catalysts are employed for ester substitution reactions.
Major Products Formed: The major products formed from these reactions include various epoxide derivatives, reduced forms of the compound, and different ester-substituted derivatives .
Scientific Research Applications
Betamethasone 9,11-Epoxide 17-Propionate has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry and for studying the reactivity of epoxide groups.
Biology: Employed in cell culture studies to investigate the effects of glucocorticoids on cellular processes.
Medicine: Utilized in the development of topical formulations for treating inflammatory skin conditions.
Industry: Applied in the formulation of pharmaceutical products and as an intermediate in the synthesis of other corticosteroids
Mechanism of Action
The mechanism of action of Betamethasone 9,11-Epoxide 17-Propionate involves binding to glucocorticoid receptors, leading to the inhibition of inflammatory transcription factors such as NF-Kappa B. This results in the suppression of pro-inflammatory cytokines and the promotion of anti-inflammatory genes like interleukin-10. Additionally, the compound inhibits phospholipase A2, reducing the formation of arachidonic acid derivatives .
Comparison with Similar Compounds
Betamethasone: A parent compound with similar anti-inflammatory properties but lacking the epoxide and propionate groups.
Betamethasone Dipropionate: Contains two propionate esters and is used in topical formulations.
Betamethasone Valerate: Another ester derivative used in dermatological applications .
Uniqueness: Betamethasone 9,11-Epoxide 17-Propionate is unique due to its epoxide group at the 9,11 position, which imparts distinct chemical reactivity and potentially different pharmacological properties compared to other betamethasone derivatives .
Properties
IUPAC Name |
[(1S,2S,10S,11S,13S,14R,15S,17S)-14-(2-hydroxyacetyl)-2,13,15-trimethyl-5-oxo-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-14-yl] propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32O6/c1-5-21(29)31-24(19(28)13-26)14(2)10-18-17-7-6-15-11-16(27)8-9-22(15,3)25(17)20(30-25)12-23(18,24)4/h8-9,11,14,17-18,20,26H,5-7,10,12-13H2,1-4H3/t14-,17-,18-,20-,22-,23-,24-,25+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBIYYIHMUGARAL-QYIVYLGBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)O[C@@]1([C@H](C[C@@H]2[C@@]1(C[C@H]3[C@@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)C(=O)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70628432 | |
Record name | (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
428.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79578-39-5 | |
Record name | Betamethasone 9,11-epoxide 17-propionate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079578395 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (9beta,11beta,16beta)-21-Hydroxy-16-methyl-3,20-dioxo-9,11-epoxypregna-1,4-dien-17-yl propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70628432 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BETAMETHASONE 9,11-EPOXIDE 17-PROPIONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0C7YPX71FQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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